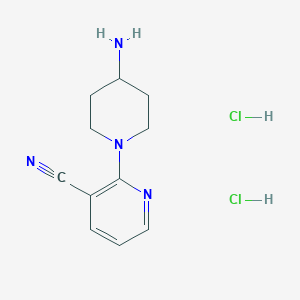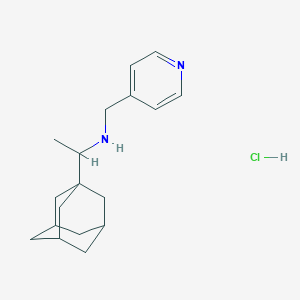
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride
Descripción general
Descripción
(1-Adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine hydrochloride , also known by its chemical formula C18H27ClN2 , is a compound used primarily for proteomics research . It falls within the category of biochemicals and is intended solely for research purposes, not for diagnostic or therapeutic use . The molecular weight of this compound is approximately 306.87 g/mol .
Molecular Structure Analysis
The molecular formula C18H27ClN2 provides insights into the composition of this compound. The structure likely involves an adamantane moiety (a rigid, cage-like hydrocarbon) linked to an ethyl group and a pyridine ring . The amine group is also present, and the compound exists as a hydrochloride salt .
Aplicaciones Científicas De Investigación
Catalytic Applications
Adamantane derivatives, including compounds related to (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride, have been explored for their catalytic properties in selective hydroxylation reactions. For instance, diiron(III) complexes with tridentate 3N ligands, which include adamantane-based structures, demonstrate significant catalytic efficiency in the hydroxylation of alkanes, such as cyclohexane and adamantane, using m-chloroperbenzoic acid as the oxidant. These complexes exhibit high selectivity for alcohol over ketone production and demonstrate considerable total turnover numbers (TTNs) in these reactions (Sankaralingam & Palaniandavar, 2014).
Synthesis of Piperidines
The synthesis of substituted piperidines is another area where adamantane derivatives, such as this compound, find application. Research has demonstrated that quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides can be effectively reduced and hydroarylated to afford phenylpiperidines with specific spatial orientations of the phenyl substituent. These processes are crucial for developing compounds with potential pharmacological applications (Shadrikova et al., 2016).
Antibacterial Activity
Adamantane derivatives also exhibit promising antibacterial properties. For instance, bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride has been synthesized and assessed for its antibacterial activity. This research indicates the potential of adamantane-based compounds in contributing to the development of new antibacterial agents, highlighting their importance in medicinal chemistry and pharmacology (Krylov et al., 2016).
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives, such as rimantadine, have antiviral activity . They suppress the early stage of specific replication from the penetration of the virus into the cell to the initial DNA transcription .
Mode of Action
It is hypothesized that the presence of two adamantane moieties could be responsible for its antibacterial activity . This is because adamantane derivatives are known to have a broad spectrum of biological activity .
Biochemical Pathways
It is known that adamantane derivatives can interfere with viral replication processes .
Result of Action
It is known that adamantane derivatives can have antiviral and antibacterial effects .
Análisis Bioquímico
Biochemical Properties
Adamantane derivatives are known to interact with a variety of enzymes and proteins
Cellular Effects
It is known that adamantane derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Propiedades
IUPAC Name |
1-(1-adamantyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.ClH/c1-13(20-12-14-2-4-19-5-3-14)18-9-15-6-16(10-18)8-17(7-15)11-18;/h2-5,13,15-17,20H,6-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJVABNILOXILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=NC=C4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


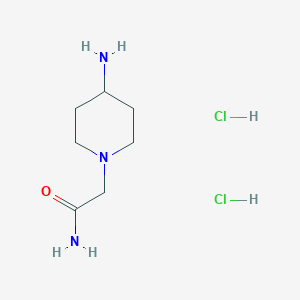
![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B3088384.png)
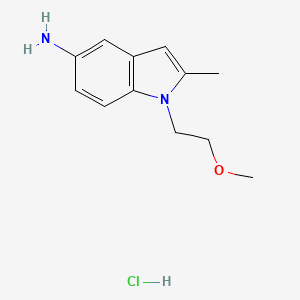
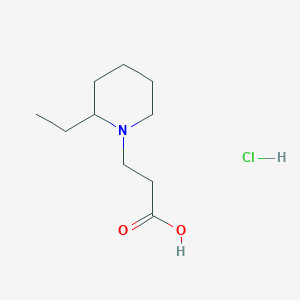
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)

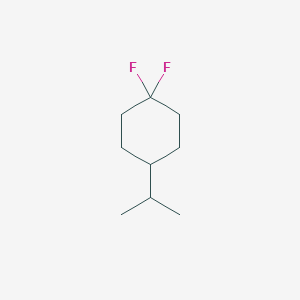
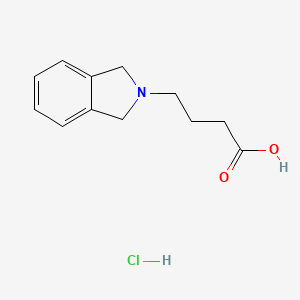
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)

![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3088444.png)
